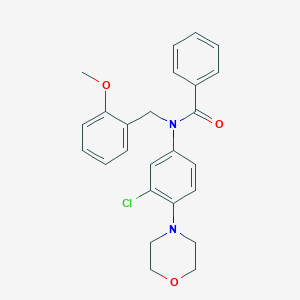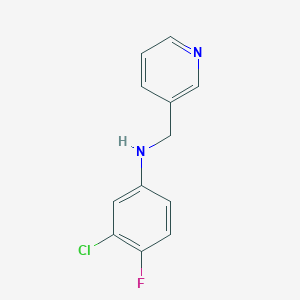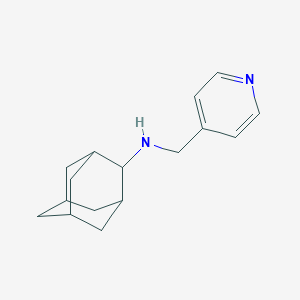![molecular formula C9H15NOS B503654 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol CAS No. 774191-32-1](/img/structure/B503654.png)
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” is an organic compound that contains a thiophene group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound is structurally related to methamphetamine . It has a molecular weight of 199.31 .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods that produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of “1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” is C10H17NOS . It contains a thiophene group, which is a five-membered ring with one sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives are essential in various applications due to their diverse properties. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical And Chemical Properties Analysis
The compound “1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” has a molecular weight of 199.31 . It is recommended to be stored at a temperature between 28°C .
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
This compound has been explored in the context of structural and computational chemistry. For instance, Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, which can relate to the understanding of similar structures like 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol through computational methods such as density functional theory (DFT) and time-dependent DFT (TDDFT) for predicting bond lengths and angles, enhancing our understanding of its chemical behavior and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antifungal Activity
Research into new antifungal agents has also included compounds structurally related to 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol. Chevreuil et al. (2007) synthesized new isoxazoles and dihydroisoxazoles, evaluating their antifungal activity against various strains including Candida albicans and Aspergillus fumigatus. These studies contribute to the development of new antifungal agents and highlight the potential pharmaceutical applications of related compounds (Chevreuil, Landreau, Séraphin, Larcher, Mallet, Bouchara, & Richomme, 2007).
Corrosion Inhibition
In the field of materials science, compounds akin to 1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol have been investigated for their role in corrosion inhibition. Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines and their performance in inhibiting carbon steel corrosion, an application that could extend to the compound , indicating its potential use in protective coatings and materials engineering (Gao, Liang, & Wang, 2007).
Wirkmechanismus
While the specific mechanism of action for “1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol” is not mentioned in the search results, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Eigenschaften
IUPAC Name |
1-[(5-methylthiophen-2-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFMHMDKADIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-acetyl-2-phenyl-3-thiophen-2-yl-3H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B503571.png)
![N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B503573.png)

![N-(3-chloro-4-morpholin-4-ylphenyl)-N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B503576.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503578.png)
![3-chloro-4-methoxy-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B503579.png)

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-cyclohexylamine](/img/structure/B503584.png)

![N-(1-adamantyl)-N-[2-(benzyloxy)benzyl]amine](/img/structure/B503586.png)
![N-[(5-methyl-2-thienyl)methyl]adamantan-2-amine](/img/structure/B503589.png)


![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B503594.png)